molecular formula C11H11NO3 B11897143 Ethyl 1-oxoisoindoline-5-carboxylate CAS No. 1261788-26-4

Ethyl 1-oxoisoindoline-5-carboxylate

Cat. No.: B11897143
CAS No.: 1261788-26-4
M. Wt: 205.21 g/mol
InChI Key: MHWHNEQJVYCFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-oxoisoindoline-5-carboxylate is a chemical building block with the CAS registry number 1261788-26-4 . This compound, with a molecular formula of C 11 H 11 NO 3 and a molecular weight of 205.21 g/mol, is offered as a high-purity material (≥97%-98%) for use in laboratory research and chemical synthesis . As a derivative of isoindoline, this ester is a versatile synthetic intermediate. Its structure features both a carboxylate ester and a lactam group, making it a valuable precursor for the preparation of more complex molecules, particularly in the field of medicinal chemistry . Compounds with the 3-oxoisoindoline core are recognized as useful intermediates in the synthesis of physiologically active agents, with documented applications in the development of structures with potential antitumor, antianxiety, and antihypertensive properties . Furthermore, the core heterocyclic structure is a key motif in the development of pharmacologically active compounds, such as certain synthetic antibiotics, highlighting its importance in drug discovery research . For safe handling, this product should be stored in a sealed container under dry conditions, ideally at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261788-26-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 1-oxo-2,3-dihydroisoindole-5-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-12-10(9)13/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

MHWHNEQJVYCFBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)NC2

Origin of Product

United States

Synthetic Methodologies for Ethyl 1 Oxoisoindoline 5 Carboxylate and Analogues

Strategies for Constructing the 1-Oxoisoindoline Core System

The formation of the foundational isoindolinone scaffold is paramount. Various synthetic strategies have been developed to achieve this, primarily focusing on cyclization and annulation reactions or convergent multicomponent approaches.

Cyclization and Annulation Reactions in Isoindolinone Synthesis

Cyclization and annulation reactions are powerful methods for constructing the isoindolinone ring system, often employing transition-metal catalysis to facilitate bond formation. These strategies typically involve the intramolecular cyclization of a pre-functionalized benzene (B151609) derivative or the annulation of two or more components to build the heterocyclic ring.

Rhodium-catalyzed [4+1] annulation reactions represent a modern approach, reacting benzamides with alkenes to furnish a variety of isoindolinones with high regio- and enantioselectivity under mild conditions. organic-chemistry.orgresearchgate.net Other notable methods include the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom, which yields 3-acyl isoindolin-1-ones. organic-chemistry.org Furthermore, iridium-catalyzed oxidative annulation of benzamides with cyclopropanols has been utilized to create structurally diverse isoindolin-1-ones through a sequence of C-H/C-C cleavage and subsequent C-C/C-N bond formation. organic-chemistry.org These transition-metal-catalyzed processes often have limitations related to cost and the need for meticulous removal of metal residues from the final products, particularly in pharmaceutical applications. nih.gov

Method Catalyst/Reagent Reactants Key Features
[4+1] Annulation Rhodium ComplexesBenzamides, AlkenesHigh regio- and enantioselectivity. organic-chemistry.orgresearchgate.net
Intramolecular Cyclization Palladium Catalyst2-IodobenzamidesForms 3-acyl isoindolin-1-ones under mild conditions. organic-chemistry.org
Oxidative Annulation Iridium CatalystBenzamides, CyclopropanolsInvolves C-H/C-C bond cleavage and C-C/C-N bond formation. organic-chemistry.org
Radical Cyclization Iron(III) ChlorideActive methine substratesCascade radical cyclization-cyclization process. mdpi.com

Multicomponent Reaction Approaches (e.g., Ugi Reaction) to Oxoisoindoline Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby increasing atom economy and operational simplicity. acs.orgresearchgate.net The Ugi four-component reaction (U-4CR) is a prominent isocyanide-based MCR used to generate α-aminoacyl amide derivatives and has been adapted for the synthesis of isoindolinone scaffolds. wikipedia.orgorganic-chemistry.org

The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a reactive nitrilium ion intermediate. nih.gov This intermediate is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final bis-amide product. wikipedia.orgnih.gov

For the synthesis of isoindolinones, the Ugi reaction can be employed in tandem with subsequent cyclization steps. One such strategy involves a one-pot Ugi condensation followed by an intramolecular Diels-Alder cycloaddition and a deselenization-aromatization sequence to produce substituted isoindolinones. acs.org This approach highlights the power of MCRs to rapidly build molecular complexity from simple, readily available starting materials. acs.org

Reaction Components Key Intermediate Resulting Scaffold
Ugi Four-Component Reaction (U-4CR) Aldehyde, Amine, Carboxylic Acid, IsocyanideNitrilium Ionα-Aminoacyl Amide Derivatives (precursors for cyclization). organic-chemistry.orgnih.gov
Tandem Ugi/Diels-Alder 2-Furaldehydes, Amines, 2-(Phenylselanyl)acrylic acids, IsocyanidesUgi AdductSubstituted Isoindolinones. acs.org

Introduction and Modification of the Carboxylate Moiety

Once the isoindolinone core is established with a carboxylic acid functional group at the C-5 position (1-oxoisoindoline-5-carboxylic acid), the ethyl ester can be introduced through several standard esterification techniques.

Fischer Esterification and Related Esterification Techniques

Fischer esterification is a classic and widely used method for converting carboxylic acids into esters. masterorganicchemistry.com The reaction involves treating the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. cerritos.edu

Fischer esterification is an equilibrium process. organic-chemistry.org To drive the reaction toward the ester product, it is common to use a large excess of the alcohol or to remove the water as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.comlibretexts.org

Catalyst Alcohol Key Principle Conditions
Sulfuric Acid (H₂SO₄) EthanolBrønsted Acid CatalysisHeating with excess alcohol. masterorganicchemistry.com
Tosic Acid (TsOH) EthanolBrønsted Acid CatalysisHeating, often with water removal. masterorganicchemistry.com
Hydrogen Chloride (HCl) EthanolBrønsted Acid CatalysisGenerated in-situ or used as a solution. masterorganicchemistry.com

Direct Esterification and Transesterification Strategies

Beyond the Fischer method, direct esterification can be achieved using coupling reagents that avoid the production of water. organic-chemistry.org However, for simple esters like ethyl esters, Fischer esterification remains a common and cost-effective choice.

Transesterification is another viable strategy, which involves converting one ester into another. masterorganicchemistry.com This process is particularly useful if a different ester of 1-oxoisoindoline-5-carboxylic acid (e.g., the methyl ester) is more readily available. The reaction involves treating the starting ester with ethanol in the presence of either an acid or a base catalyst. wikipedia.org

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification (PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Base-catalyzed transesterification involves the nucleophilic attack of an ethoxide ion (generated from ethanol and a base) on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate that subsequently eliminates the original alkoxide group. masterorganicchemistry.comwikipedia.org

The equilibrium in transesterification can be shifted toward the desired ethyl ester by using a large excess of ethanol. wikipedia.org

Precursor-Based Synthetic Routes to Ethyl 1-oxoisoindoline-5-carboxylate and its Core

A logical synthetic pathway to this compound involves a convergent strategy where the core is first synthesized with a suitable functional group at the 5-position, which is then converted to the final ethyl ester.

A common precursor is 1-oxoisoindoline-5-carboxylic acid . The synthesis of this precursor would first employ one of the methods described in section 2.1. For instance, a starting material like 4-carboxyphthalic anhydride or a related derivative could be subjected to reductive amination or other cyclization strategies to form the 1-oxoisoindoline-5-carboxylic acid core.

Once this carboxylic acid precursor is obtained, the final step is the esterification with ethanol. The most direct method for this transformation is the Fischer esterification (as detailed in section 2.2.1), where the carboxylic acid is heated in an excess of ethanol with a catalytic amount of a strong acid like H₂SO₄ to yield the target molecule, this compound.

Alternatively, a precursor could be a molecule like 1-oxoisoindoline-5-carbonitrile . The isoindolinone ring could be formed from a nitrile-containing starting material. The nitrile group on the resulting isoindolinone could then be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, followed by Fischer esterification to give the final ethyl ester. This multi-step approach allows for flexibility in the construction of the core heterocycle. acs.org

Advanced Catalytic Systems and Reaction Conditions

Modern synthetic chemistry has increasingly focused on the development of advanced catalytic systems to improve reaction efficiency, selectivity, and sustainability. These approaches have been successfully applied to the synthesis of isoindolinone derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, this method can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields compared to conventional heating. oatext.com

Several strategies for synthesizing isoindolinone scaffolds have benefited from this technology:

Multicomponent Reactions: An efficient and environmentally friendly microwave-assisted method has been developed for synthesizing novel isoindolinone derivatives through a one-pot, three-component reaction of 2-carboxybenzaldehyde, primary amines, and β-ketocarboxylic acids in water. researchgate.net

Palladium-Catalyzed Cyclization: The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, a related heterocyclic system, has been optimized using microwave irradiation for the palladium-catalyzed intramolecular oxidative coupling step. This approach provided excellent yields and high regioselectivity in significantly shorter reaction times. mdpi.com

Solvent-Free Synthesis: Microwave irradiation has been effectively used in solvent-free conditions for Knoevenagel condensations to produce α,β-unsaturated compounds, highlighting its application in green chemistry protocols that can be adapted for intermediates in isoindolinone synthesis. oatext.com

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Several palladium-catalyzed reactions are instrumental in the synthesis of the oxoisoindoline core.

Heck Reaction: The intramolecular Heck reaction provides a powerful method for constructing the isoindolinone ring. This reaction involves the cyclization of an enamide precursor in the presence of a Pd(OAc)₂/Ph₃P catalytic system, using sodium formate as a reducing agent to afford 3,3-disubstituted isoindolinones. researchgate.net The Heck reaction has also been used to functionalize existing isoindoline (B1297411) scaffolds, for instance, in the alkenylation of 5-bromo-1,1,3,3-tetramethylisoindoline with methyl acrylate. nih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds and is highly applicable to the synthesis of the lactam ring in isoindolinones. wikipedia.org The reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. youtube.com In the context of isoindolinone synthesis, this could involve the intramolecular cyclization of a 2-(halomethyl)benzamide derivative or the intermolecular coupling of a 2-halobenzoic acid derivative with an amino ester. The development of various generations of phosphine ligands has greatly expanded the scope and utility of this reaction, allowing it to proceed under milder conditions. acsgcipr.orgorganic-chemistry.org

Tandem and Cascade Reactions: Advanced strategies often combine multiple catalytic steps in a single pot. A tandem aza-Heck/Suzuki cross-coupling reaction has been developed for the enantioselective synthesis of chiral isoindolinones from O-phenyl hydroxamic ethers and arylboronic acids, enabled by a palladium catalyst paired with a chiral phosphoramidite ligand. acs.orgnih.govacs.org Other palladium-catalyzed cascade reactions have been designed for the synthesis of substituted isoindolines from various starting materials. nih.gov

C-H Activation: Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization of starting materials. The synthesis of isoindolinones has been achieved via a palladium-catalyzed ortho-sp² C-H activation of N-methoxybenzamides, followed by intramolecular oxidative amidation with alkenes. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions in Oxoisoindoline Synthesis

Reaction Type Description Key Bond Formed Typical Catalyst/Ligand System
Intramolecular Heck Reaction Cyclization of an unsaturated amide onto an aryl halide. researchgate.net C-C Pd(OAc)₂, Ph₃P
Buchwald-Hartwig Amination Intramolecular coupling of an aryl halide and an amine. wikipedia.org C-N Pd(0) or Pd(II) source, phosphine ligand (e.g., BINAP, Josiphos)
Aza-Heck/Suzuki Tandem Sequential intramolecular amination and intermolecular C-C coupling. nih.gov C-N, C-C Pd catalyst, chiral phosphoramidite ligands
C-H Activation/Amidation Direct functionalization of a C-H bond followed by N-cyclization. nih.gov C-C, C-N Pd(OAc)₂

Organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical transformations, has become a vital tool for the asymmetric synthesis of complex molecules. This approach avoids the use of potentially toxic and expensive metals and has been successfully applied to the enantioselective synthesis of isoindolinones, providing access to chiral compounds with high stereocontrol.

Various organocatalytic strategies have been reported:

Cascade Reactions: New heterocyclic hybrids have been synthesized with excellent diastereo- and enantioselectivities through an aldol-initiated organocascade reaction of isoindolinones with 2-formyl benzonitriles, catalyzed by bifunctional organocatalysts. rsc.org

Cyclization Reactions: A chiral phosphoric acid has been used to catalyze the enantioselective (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols, yielding complex spiro isoindolinone-oxepine-fused indoles in high yields and enantioselectivities. rsc.org

Intramolecular Heterocatalysis: Chiral phosphoric acids have also enabled the enantioselective intramolecular heterocyclization of in situ generated 3-hydroxyisoindolinone-derived N-acyliminium ions, producing functionalized 3,3-disubstituted isoindolinones with high levels of stereocontrol (up to 98:2 er). thieme-connect.com

Tandem Aldol-Cyclization: Chiral bifunctional organocatalysts, such as cinchona-derived ureas, have been employed for the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates through a tandem aldol-cyclization-rearrangement reaction, achieving up to 95% ee. nih.gov

Asymmetric Nitro-Mannich/Lactamization: A cascade reaction involving an asymmetric nitro-Mannich (aza-Henry) reaction followed by cyclization has been developed using bifunctional neutral organocatalysts like Takemoto's catalyst to synthesize 3-(nitromethyl)isoindolin-1-ones with up to 98% ee. nih.gov

These methods highlight the power of organocatalysis to construct stereochemically rich isoindolinone frameworks from simple precursors under mild conditions.

Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For a compound like Ethyl 1-oxoisoindoline-5-carboxylate, one would expect to observe distinct signals corresponding to the aromatic protons on the isoindoline (B1297411) ring system, the methylene (B1212753) and methyl protons of the ethyl ester group, and the protons of the isoindoline core. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be key to confirming the structure.

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its electronic environment. For instance, the carbonyl carbons of the ester and the lactam ring would be expected to appear at the downfield end of the spectrum.

To unambiguously assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons, for example, within the aromatic ring and the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular structure, including the placement of the ester group on the isoindoline ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. jocpr.com In the analysis of compounds like this compound, GC-MS provides critical information on molecular weight and fragmentation patterns, which aids in structural elucidation. frontiersin.orgrjptonline.org

The process begins with the introduction of the sample into the gas chromatograph, where it is vaporized. An inert gas carries the vaporized sample through a column. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase within the column. The time it takes for a compound to pass through the column is known as the retention time (RT), a characteristic value that can help in its identification. jocpr.com

Upon exiting the GC column, the separated molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron impact, which involves bombarding the molecules with a high-energy electron beam. docbrown.info This process forms a molecular ion, which is the intact molecule with one electron removed. The molecular ion peak in the mass spectrum reveals the molecular weight of the compound. For this compound (C₁₁H₁₁NO₃), the expected molecular weight is approximately 205.21 g/mol . synblock.com

The high energy of electron impact also causes the molecular ion to break apart into smaller, charged fragments. This fragmentation is not random but occurs at specific bonds, creating a unique fragmentation pattern that serves as a "molecular fingerprint." libretexts.orgmiamioh.edu The mass-to-charge ratio (m/z) of these fragments is measured and plotted against their relative abundance to generate a mass spectrum. docbrown.info

The interpretation of the mass spectrum, including the molecular ion peak and the fragmentation pattern, allows for the unambiguous identification of this compound and the differentiation from its isomers or related impurities. nih.gov

Interactive Data Table: Expected GC-MS Fragmentation of this compound

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Significance
Molecular Ion[C₁₁H₁₁NO₃]⁺205Confirms the molecular weight of the compound.
[M - OCH₂CH₃]⁺[C₉H₆NO₂]⁺160Loss of the ethoxy group from the ester.
[M - COOCH₂CH₃]⁺[C₈H₆NO]⁺132Loss of the entire carbethoxy group.
[COOCH₂CH₃]⁺[C₃H₅O₂]⁺73Fragment corresponding to the ethyl carboxylate group.
[CH₂CH₃]⁺[C₂H₅]⁺29Ethyl fragment.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups present in a molecule. spectroscopyonline.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. nist.gov When a molecule absorbs IR radiation, its bonds vibrate by stretching or bending.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups: the ester and the lactam (a cyclic amide).

The carbonyl (C=O) stretching vibrations are particularly prominent in the IR spectrum. researchgate.net For this compound, two distinct carbonyl stretching bands are expected:

Ester C=O stretch: Typically appears in the region of 1750-1735 cm⁻¹.

Lactam C=O stretch: The carbonyl group within the five-membered lactam ring will also exhibit a strong absorption band, usually in the range of 1700-1660 cm⁻¹. The exact position can be influenced by ring strain and conjugation.

Another important region in the IR spectrum is the C-O stretching of the ester group, which typically shows strong bands in the 1300-1000 cm⁻¹ range. researchgate.net The N-H stretching vibration of the lactam, if present (in the case of a secondary amide), would appear as a broad band around 3300 cm⁻¹. However, in this compound, the nitrogen is part of the lactam ring and is bonded to the aromatic system, so a distinct N-H stretch might not be observed if it is a tertiary amide. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Lactam C=OStretching1700-1660Strong
Ester C=OStretching1750-1735Strong
Aromatic C=CStretching1600-1450Medium to Weak
Ester C-OStretching1300-1000Strong
Aromatic C-HStretching>3000Medium to Weak

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, obtaining single crystals of suitable quality is the first and often most challenging step. researchgate.net Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensities.

The positions and intensities of these diffracted spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule. nih.gov

The crystal structure of a related compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, was determined to be in the monoclinic P21/n space group. researchgate.net While not the same molecule, this provides an example of the type of detailed structural information that can be obtained. For this compound, X-ray analysis would confirm the planarity of the isoindolinone ring system and determine the conformation of the ethyl carboxylate group relative to the aromatic ring. mdpi.com It would also reveal details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.govresearchgate.net

Interactive Data Table: Hypothetical Crystallographic Data for this compound

Parameter Description Hypothetical Value
Crystal SystemThe geometric classification of the crystal lattice.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.e.g., a = 10.5, b = 8.2, c = 12.1
β (°)The angle between the a and c axes in a monoclinic system.e.g., 95.5°
V (ų)The volume of the unit cell.e.g., 1030
ZThe number of molecules in the unit cell.4

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique used to separate, identify, and quantify components in a mixture. synblock.com It is particularly useful for compounds that are not volatile enough for gas chromatography.

In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential interactions of the sample components with the stationary phase. Components that interact more strongly with the stationary phase will move through the column more slowly, resulting in a longer retention time.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound. glsciences.com

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

Parameter Description Typical Conditions
ColumnThe stationary phase where separation occurs.C18, 5 µm particle size, 4.6 x 250 mm
Mobile PhaseThe solvent that carries the sample through the column.Acetonitrile:Water (e.g., 60:40 v/v)
Flow RateThe speed at which the mobile phase moves through the column.1.0 mL/min
DetectionThe method used to detect the compound as it elutes from the column.UV at 254 nm
Retention TimeThe time it takes for the compound to travel through the column.Dependent on specific conditions

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. rjpbcs.comnih.gov

TLC involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. rjpbcs.com

The retention factor (Rf) is a key parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. rsc.org The Rf value is characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, and temperature). For instance, an Rf value of 0.40 in a 1:1 mixture of ethyl acetate (B1210297) and petroleum ether has been reported for a related oxindole (B195798) compound. rsc.org Similarly, an Rf of 0.3 in a 1:1 hexane-ethyl acetate system was noted for another compound. rsc.org

For this compound, TLC can be used to follow the conversion of starting materials to the desired product. By spotting the reaction mixture alongside the starting materials on a TLC plate, the appearance of a new spot corresponding to the product and the disappearance of the starting material spots can be observed. researchgate.net Visualization of the spots is often achieved under UV light or by using a staining agent. researchgate.net

Interactive Data Table: Example TLC System for this compound

Parameter Description Typical Conditions
Stationary PhaseThe adsorbent layer on the TLC plate.Silica gel 60 F₂₅₄
Mobile PhaseThe solvent system used to develop the plate.Ethyl acetate:Hexane (e.g., 1:1 v/v)
VisualizationThe method used to see the separated spots.UV light (254 nm)
Rf ValueThe retention factor for the compound.Dependent on the mobile phase composition

Computational Chemistry and Theoretical Studies on Isoindoline Carboxylates

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely used to predict molecular geometries, energies, and other chemical properties with high accuracy, making it an indispensable tool in modern chemical research. nih.gov

The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (i.e., the structure with the lowest energy). For isoindoline (B1297411) derivatives, this is typically achieved using DFT methods, such as the B3LYP or PBE0-D3BJ functionals, combined with basis sets like 6-31G* or def2-TZVP. nih.govnih.gov

The process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a true energy minimum is located on the potential energy surface. The absence of imaginary frequencies in subsequent vibrational frequency calculations confirms that the optimized structure is a true minimum. nih.gov Studies on related isoindole structures show that the calculated bond lengths and angles from DFT optimization correlate well with experimental data obtained from X-ray crystallography, often with negligible deviations. nih.gov For the isoindolinone core, the planarity of the fused ring system and the orientation of the ester substituent are key geometric parameters determined through optimization.

Table 1: Representative Optimized Geometrical Parameters for an Isoindole Derivative Core Data based on analogous structures reported in computational studies.

ParameterBond/AngleTypical Calculated Value (DFT)
Bond LengthC=O (amide)~1.22 - 1.25 Å
Bond LengthC-N (amide)~1.39 - 1.44 Å
Bond LengthC=O (ester)~1.20 - 1.23 Å
Bond LengthC-O (ester)~1.34 - 1.37 Å
Bond AngleC-N-C (ring)~110° - 112°
Bond AngleO=C-N (amide)~125° - 128°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.netresearchgate.net

In studies of isoindolinone and phthalimide (B116566) derivatives, DFT calculations show that the HOMO is typically distributed over the electron-rich regions, such as the fused aromatic ring system. nih.gov The LUMO, conversely, is often localized on the electron-deficient parts of the molecule, particularly the carbonyl groups of the isoindolinone core. nih.govresearchgate.net A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. researchgate.net This analysis is crucial for predicting how the molecule will interact with other reagents and for understanding its electronic absorption properties.

Table 2: Calculated Frontier Molecular Orbital Energies for a Model Isoindolinone Carboxylate Illustrative data based on computational studies of related structures.

Molecular OrbitalEnergy (eV)Description
HOMO-6.5 to -7.5 eVPrimarily localized on the phenyl ring of the isoindolinone core.
LUMO-1.5 to -2.5 eVPrimarily localized on the dicarbonyl system and adjacent atoms.
HOMO-LUMO Gap 4.5 to 5.5 eV Indicates significant electronic stability.

DFT calculations are a reliable method for predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, specific bands in an experimental spectrum can be assigned to particular molecular motions, such as C=O stretching, C-N stretching, or aromatic C-H bending. researchgate.netresearchgate.net For isoindolinone structures, the characteristic high-frequency stretching of the amide and ester carbonyl groups are prominent features that can be accurately predicted. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov In studies of related isoindoles, calculated ¹³C chemical shifts for the carbonyl carbons (typically appearing at 165-175 ppm) and aromatic carbons (120-140 ppm) show good agreement with experimental values, aiding in the structural elucidation. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

Docking simulations of isoindoline and isoindolinone derivatives into the active sites of various enzymes have revealed common binding patterns. researchgate.netmdpi.com These simulations place the ligand into the binding pocket of the target protein and calculate the most stable binding poses.

The analysis of these poses identifies key intermolecular interactions that stabilize the ligand-receptor complex. These interactions often include:

Hydrogen Bonds: The carbonyl oxygen atoms of the isoindolinone core and the ester group are potent hydrogen bond acceptors, frequently interacting with hydrogen-donating amino acid residues like arginine, tyrosine, or serine in the active site. mdpi.com

π-π Stacking: The aromatic ring of the isoindolinone scaffold can engage in π-π stacking or π-alkyl interactions with aromatic residues of the protein, such as phenylalanine, tryptophan, or tyrosine. mdpi.com

Hydrophobic Interactions: The ethyl group of the ester and other nonpolar parts of the molecule can form favorable hydrophobic interactions with nonpolar pockets within the active site. researchgate.net

These specific interactions determine the ligand's orientation and are crucial for its affinity and selectivity for the target. researchgate.net

A primary output of molecular docking is a scoring function that estimates the binding affinity (or free energy of binding) between the ligand and the protein. nih.gov Lower binding energy values typically indicate a more stable complex and, potentially, a more potent inhibitor.

By comparing the docking scores of different compounds, researchers can rank their potential efficacy. For isoindoline derivatives studied as enzyme inhibitors, these scores help to prioritize which compounds should be synthesized and tested in vitro. nih.govmdpi.com Molecular recognition is governed by a combination of steric and electronic complementarity between the ligand and the active site. The size, shape, and distribution of electrostatic potential on the surface of Ethyl 1-oxoisoindoline-5-carboxylate will dictate which protein targets it can bind to effectively. bhu.ac.in

Table 3: Illustrative Molecular Docking Results for an Isoindolinone Ligand with a Model Enzyme Target This table represents typical data obtained from docking studies on analogous compounds.

ParameterValue/Description
Target EnzymeCyclooxygenase-2 (COX-2)
Binding Free Energy (ΔG)-7.0 to -9.0 kcal/mol
Key Interacting Residues
Hydrogen BondsArg120, Tyr355, Ser530
π-π / π-Alkyl InteractionsLeu352, Val523, Trp387
Predicted Binding Mode The isoindolinone core occupies a hydrophobic pocket, with the carbonyl groups forming critical hydrogen bonds at the active site entrance. The carboxylate moiety extends towards a polar region of the site.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing potent and selective drug candidates. sysrevpharm.org These computational techniques correlate the structural or physicochemical properties of a series of compounds with their biological activities, providing a predictive model for designing new analogues. mdpi.comnih.govnih.gov

Elucidation of Structural Determinants for Biological Efficacy

SAR studies on compounds containing the isoindoline or related indole (B1671886) core have successfully identified key structural features that govern their biological efficacy. For a series of indoline-2-carboxylic acid derivatives, the nature and position of substituents on the phenylamide ring were systematically varied to probe their effect on inhibitory activities. nih.govresearchgate.netkribb.re.kr

In studies of other related heterocyclic compounds, specific structural modifications have been shown to dramatically influence activity. For instance, in a series of carboxylic acid-based STAT3 inhibitors, replacing a glycine (B1666218) linker with an alanine (B10760859) linker or altering the stereochemistry from (S) to (R) configuration led to significant changes in potency. acs.org Furthermore, replacing the core aromatic system with heterocyclic rings such as pyridine (B92270) or oxazole (B20620) was found to greatly diminish the inhibitory activity, highlighting the critical nature of the parent scaffold. acs.org Similarly, for isoindolinedione analogues designed as anti-HIV agents, SAR studies revealed that molecules with sulfonamide linkages were the most potent inhibitors, due to specific hydrogen bond interactions with key amino acid residues like Lys101 and Pro236 in the target enzyme. nih.gov

The table below, based on findings for STAT3 inhibitors with a core structure related to isoindolines, illustrates how linker modifications and stereochemistry impact inhibitory potency. acs.org

Compound IDLinker ModificationStereocenterIC50 (µM)
BP-1-102 Gly-linkerN/A6.8
1c Ala-linker(S)9.3
1a Ala-linker(R)3.5
5c Pro-linker(S)7.2
5d Pro-linker(R)2.4

This table is generated based on data for related carboxylic acid-based inhibitors to illustrate SAR principles. acs.org

Predictive Modeling for Design of Novel Analogues

QSAR modeling builds upon SAR data to create mathematical models that can predict the activity of novel, unsynthesized compounds. sysrevpharm.orgnih.gov These models are invaluable for prioritizing which analogues to synthesize, thereby saving significant time and resources. A QSAR model developed for a series of indoloacetamides, structurally related to the isoindoline core, successfully predicted their inhibitory activity against isoprenylcysteine carboxyl methyltransferase (ICMT). nih.govnih.gov

The model demonstrated that potent activity was associated with specific physicochemical properties. nih.govnih.gov Key determinants included a lipophilic substituent of a particular size on the indole nitrogen and a substituted phenyl ring with limited dimensions and lipophilicity. nih.govnih.gov Multivariate analytical methods like Principal Component Analysis (PCA) and Projection to Latent Structures (PLS) were employed to develop a model that could account for 68% of the variation in biological activity (r² = 0.68) with a predictability of 49% (q² = 0.49). nih.gov Such models provide a clear roadmap for optimizing lead compounds and designing new analogues with potentially enhanced efficacy. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Protein Interactions

Molecular dynamics (MD) simulations offer powerful, atomistic-level insights into the dynamic behavior of molecules and their interactions with biological targets like proteins. nih.govnih.gov These simulations can map the conformational landscape of a ligand like this compound and elucidate the precise nature of its binding to a receptor. nih.govnih.gov

By simulating the movement of atoms over time, MD can reveal the stability of a protein-ligand complex, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and predict binding affinities. researchgate.netmdpi.com For example, MD simulations performed on quinoline-3-carboxamide (B1254982) derivatives, which share structural similarities with isoindolinones, were used to establish the stability of their interactions with various kinases. mdpi.com The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time, typically on the nanosecond scale. mdpi.com

A critical application of MD simulations is in understanding the principle of conformational selection. nih.gov Studies on the cancer drug imatinib (B729) have shown that its specificity for certain kinases over others is not just due to direct binding interactions, but more significantly, its ability to bind to and stabilize a specific inactive conformation of the protein (the "DFG-out" state). nih.gov MD simulations were able to quantify the free energy difference between the active and inactive conformations, revealing that this energetic penalty is the primary determinant of binding specificity. nih.gov This highlights that the conformational landscape of the target protein is as important as the ligand's structure.

The following table summarizes parameters from a representative MD simulation study aimed at comparing ligand binding between two proteins. nih.gov

ParameterSystem 1 (Abl Kinase)System 2 (Src Kinase)Finding
Ligand ImatinibImatinibComparison of binding specificity
Simulation Time 240 ns240 nsSufficient time to ensure system equilibration
Key Conformation DFG-outDFG-outAnalysis of the ligand-bound inactive state
Calculated Binding Free Energy Difference (ΔΔGi) N/AN/A0.2 ± 0.6 kcal/mol
Inferred Conformational Selection Energy (ΔΔGii) N/AN/A4.4 ± 0.9 kcal/mol

This table is based on data from a study on kinase inhibitors to illustrate the types of insights gained from MD simulations. nih.gov

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. nih.gov Theoretical studies, particularly those using Density Functional Theory (DFT), can be used to map potential energy surfaces, identify transition states, and calculate reaction barriers for the synthesis of complex molecules like isoindoline carboxylates.

For instance, theoretical insights have been gained into the stereocontrol of reactions used to produce chiral isoindoline-1-carboxylic acid esters. nih.gov DFT calculations helped to predict the diastereoselectivity of an asymmetric intramolecular allylic amination, explaining how the choice of substrate could switch the reaction from thermodynamic to kinetic control. nih.gov

Furthermore, mechanistic studies on the synthesis of related 1-hydroxyindole-2-carboxylates have used computational evidence to distinguish between competing reaction pathways. researchgate.net It was found that reactions involving thiol nucleophiles proceeded through a newly proposed pathway involving a 1,4-addition followed by reduction and condensation, rather than the previously assumed route. researchgate.net These studies also revealed how steric effects from substituents could dictate the ratio of different products formed. researchgate.net Ab initio MD simulations can also be used to understand speciation and reaction kinetics in complex reaction media, such as the molten salts used in some synthetic processes. rsc.org

Mechanistic Investigations of Biological Activities of Ethyl 1 Oxoisoindoline 5 Carboxylate Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives based on the 1-oxoisoindoline and related isoindoline-1,3-dione structures have been identified as potent inhibitors of several key enzymes implicated in a variety of diseases. The following sections detail the mechanisms through which these compounds exert their inhibitory effects.

Inhibition of Xanthine Oxidase (XO) and Uric Acid Pathway Modulation

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. wikipedia.org Overactivity of XO can lead to hyperuricemia, a condition characterized by elevated uric acid levels, which is a primary cause of gout. frontiersin.org Consequently, the inhibition of XO is a key therapeutic strategy for managing this painful inflammatory condition. frontiersin.org

Recent studies have explored isoindoline-1,3-dione derivatives as a novel class of XO inhibitors. Research into these compounds has demonstrated their potential to effectively suppress XO activity. For instance, a series of synthesized isoindole-1,3(2H)-dione derivatives showed significant inhibitory activity, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 7.15 to 22.56 μM. researchgate.net Notably, the nature of the substituent on the isoindoline (B1297411) nitrogen was found to significantly influence potency; derivatives featuring an N-phenyl ring exhibited approximately double the inhibitory activity compared to N-methyl or N-ethyl derivatives, highlighting the importance of the aromatic ring in the molecule's inhibitory effect. researchgate.net

Further structure-activity relationship (SAR) studies on related isoindol‐1,3(2H)‐dione derivatives containing a 1H‐tetrazole moiety identified a compound with an IC50 value of 4.261 μM, which was more potent than the clinically used XO inhibitor, allopurinol (IC50 of 4.678 μM). nih.gov Molecular modeling suggests these non-purine inhibitors bind to the molybdenum (Mo) active site of the enzyme, blocking substrate access and preventing the catalytic conversion to uric acid. frontiersin.orgnih.gov

Table 1: Xanthine Oxidase (XO) Inhibitory Activity of Isoindoline Derivatives
Compound SeriesReported IC50 Values (μM)Reference
Isoindole-1,3(2H)-dione derivatives (2a-c, 3a-c)7.15 - 22.56 researchgate.net
Isoindol‐1,3(2H)‐dione with 1H‐tetrazole moiety (Compound 13)4.261 nih.gov
Allopurinol (Reference Drug)4.678 nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition for Neurological Research

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. nih.gov A primary therapeutic approach is to inhibit the enzymes responsible for its degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov A significant body of research has focused on isoindoline-1,3-dione derivatives as potential inhibitors of these enzymes. nih.govresearchgate.net

These derivatives have demonstrated a wide range of potencies, with their efficacy being highly dependent on their specific structural modifications. Some synthesized 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives exhibited exceptionally high potency against AChE, with IC50 values in the nanomolar range (e.g., 7.1 nM and 20.3 nM), surpassing the activity of the reference drug donepezil (410 nM). nih.gov Other series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids showed IC50 values between 2.1 and 7.4 μM. researchgate.net

The mechanism of inhibition often involves dual binding. Molecular modeling studies indicate that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.net This dual interaction is crucial for effective inhibition. The isoindoline-dione moiety often anchors the molecule, while side chains, such as benzylpiperazine or N-benzyl pyridinium groups, engage with key amino acid residues in the active site gorge.

Inhibition of BChE has also been observed, though often at different concentrations than for AChE, allowing for the development of selective inhibitors. nih.govsemanticscholar.org For example, one derivative with a diphenylmethyl moiety was identified as a more potent inhibitor of BChE (IC50 = 21.24 μM) compared to its AChE activity. researchgate.net This dual or selective inhibition profile makes isoindoline derivatives a promising scaffold for designing novel therapeutics for neurodegenerative diseases.

Table 2: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives
EnzymeCompound Series/DerivativeReported IC50 ValuesReference
AChE2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4e)7.1 nM nih.gov
AChE2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4a)0.91 µM nih.gov
AChEN-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione (Derivative I)1.12 µM nih.govresearchgate.net
AChEIsoindoline-1,3-dione-N-benzyl pyridinium hybrids2.1 - 7.4 µM researchgate.net
BChEN-{2-[4-(4-diphenylomethylo)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione (Derivative III)21.24 µM researchgate.net
BChESubstituted benzyl ring derivatives11 - 80 µM semanticscholar.org

Matrix Metalloproteinase (e.g., ADAMTS) Modulation

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that degrade components of the extracellular matrix. nih.govresearchgate.net A subset of these, known as aggrecanases, particularly ADAMTS-4 (a disintegrin and metalloproteinase with thrombospondin motifs 4) and ADAMTS-5, play a primary role in the degradation of aggrecan, a key proteoglycan in articular cartilage. nih.gov The inhibition of these enzymes is a promising therapeutic strategy for osteoarthritis, a degenerative joint disease. nih.govnih.gov

Research has led to the development of novel isoindoline amide derivatives as potent and selective inhibitors of ADAMTS-4 and ADAMTS-5. acs.orgnih.gov Using a scaffold hopping strategy from a known ADAMTS-5 inhibitor, scientists developed a new isoindoline amide core structure. nih.gov This scaffold yielded compounds with high inhibitory potency against both ADAMTS-4 and ADAMTS-5. nih.govnih.gov A key challenge in developing MMP inhibitors is ensuring selectivity to avoid side effects, such as musculoskeletal syndrome, which has hampered the clinical success of broad-spectrum MMP inhibitors. acs.org The developed isoindoline amide derivatives demonstrated good selectivity over a panel of other metalloproteases, indicating a more targeted mechanism of action. nih.govnih.gov This research highlights the potential of the isoindoline scaffold in designing disease-modifying drugs for osteoarthritis by specifically targeting cartilage-degrading enzymes. acs.orgciteab.com

HIV-1 Integrase Inhibition Pathways

HIV-1 integrase (IN) is an essential viral enzyme that catalyzes the integration of the viral DNA into the host cell's genome, a critical step for viral replication. nih.gov This enzyme, which has no human counterpart, is a validated target for antiretroviral therapy. nih.gov Inhibitors of this enzyme are known as integrase strand transfer inhibitors (INSTIs).

The mechanism of INSTIs involves binding to the active site of the integrase enzyme. youtube.com A key structural feature of many inhibitors is a coplanar arrangement of three heteroatoms that chelate the two catalytic magnesium ions (Mg2+) in the active site. nih.gov This chelation disrupts the enzyme's function and blocks the crucial "strand transfer" step, where the processed viral DNA is inserted into the host DNA. nih.govnih.gov

Research has identified derivatives of the 1-oxoisoindoline scaffold as effective HIV-1 integrase inhibitors. Specifically, 6,7-dihydroxyisoindolin-1-one derivatives have shown potent inhibitory activity. nih.gov These compounds mimic the necessary structural features, including the metal-chelating pharmacophore, required for effective binding within the integrase active site. The development of these isoindolinone-based compounds represents an important avenue in the search for new and effective anti-AIDS therapeutics that can overcome resistance to existing drugs. nih.gov

Antimicrobial Research and Antibiotic Potentiation

The rise of multidrug-resistant (MDR) bacteria is a major global health crisis. One of the key mechanisms bacteria use to resist antibiotics is the active efflux of drugs from the cell via transmembrane proteins known as efflux pumps. nih.gov

Efflux Pump Inhibition in Bacterial Resistance Mechanisms

Efflux pumps act as cellular pumps that recognize and expel a wide range of toxic substances, including many classes of antibiotics, from the bacterial cytoplasm. mdpi.com This process reduces the intracellular concentration of the antibiotic to sub-therapeutic levels, rendering the bacterium resistant. The development of efflux pump inhibitors (EPIs) is a promising strategy to combat this form of resistance. nih.gov EPIs are non-antibiotic molecules that, when co-administered with an antibiotic, block the efflux pump, thereby restoring the antibiotic's efficacy. nih.gov

The mechanisms of EPIs can vary; they may act as competitive inhibitors by binding to the same site as the antibiotic, or as non-competitive inhibitors that bind elsewhere on the pump, inducing a conformational change that inactivates it. mdpi.com While extensive research is underway to discover novel EPIs from various chemical scaffolds, including indole (B1671886) and quinoline derivatives, specific studies detailing the activity of Ethyl 1-oxoisoindoline-5-carboxylate or its direct derivatives as bacterial efflux pump inhibitors are not extensively documented in the current literature. nih.govresearchgate.net However, the exploration of diverse heterocyclic compounds remains a key focus in the ongoing effort to develop effective antibiotic potentiators to overcome multidrug resistance. nih.gov

Direct Antimicrobial Mechanisms against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of isoindoline and related heterocyclic structures have been investigated for their antimicrobial properties against a range of pathogenic bacteria, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. The primary mechanism of action often involves the disruption of the bacterial cell membrane's structural integrity. This disruption leads to the leakage of essential intracellular components, ultimately resulting in bacterial cell death. nih.gov

For instance, certain quinoxaline-based compounds, which share structural similarities with isoindoline derivatives, have demonstrated potent, broad-spectrum antibacterial effects. Mechanistic studies on these compounds revealed that they compromise the bacterial cell membrane, causing a loss of cellular contents. nih.gov Similarly, amphipathic oxazoline-based polymers have been shown to selectively target and disrupt the cell membrane of S. aureus while leaving the cell wall unaffected. nih.govnih.gov Some of these compounds may also interact with bacterial DNA, which could interfere with bacterial division. nih.govnih.gov

The efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Studies on various N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates and tricyclic isoquinoline derivatives have provided specific MIC values against these bacteria, indicating moderate to significant antibacterial potential. researchgate.netmdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Heterocyclic Derivatives against Bacterial Strains

Compound TypeBacterial StrainMIC (µg/mL)Reference
Quinoxaline Derivative (5p)S. aureus4 nih.gov
Quinoxaline Derivative (5p)E. coli4-32 nih.gov
N-nicotinoyl-quinoline-carboxylate (Va)S. aureus1.9-3.5 researchgate.net
N-nicotinoyl-quinoline-carboxylate (Va)E. coli0.19-0.37 researchgate.net
Tricyclic Isoquinoline (8d)S. aureus16 mdpi.com
2-Isoxazoline Derivative (9)S. aureus- nih.gov

Research on Antiproliferative and Anticancer Mechanisms

The antiproliferative activity of this compound derivatives and related compounds is a significant area of research. These molecules have been shown to inhibit the growth of various cancer cell lines. The primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death.

For example, studies on certain benzo[b]thiophene derivatives demonstrated significant antiproliferative potential against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. nih.gov Flow cytometric analysis of MCF-7 cells treated with a hit compound showed a substantial reduction in cell viability (26.86%) through the induction of apoptosis. nih.gov The percentage of cells in the early stages of apoptosis was found to be 2.3 times higher compared to untreated cells. nih.gov This induction of apoptosis is often linked to cell cycle arrest, where the compound halts the cell division process at specific phases, such as the G2/M phase, preventing the proliferation of cancerous cells. nih.govnih.gov Pre-treatment with compounds like genistein, which inactivates NF-kappaB, has been shown to enhance the apoptosis-inducing effects of chemotherapeutic agents in pancreatic cancer cells. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Compounds

Compound ClassCell LineIC50 (µM)EffectReference
Benzo[b]thiophene Derivative (4)MCF-7 (Breast Cancer)23.2Apoptosis Induction nih.gov
nih.govnih.govOxazolo[5,4-e]isoindole (6j)DMPM (Mesothelioma)-G2/M Phase Arrest, Apoptosis nih.gov

A key target in anticancer research is the protein tubulin, which polymerizes to form microtubules. These microtubules are critical components of the cellular cytoskeleton and the mitotic spindle, which is essential for cell division. Compounds that interfere with tubulin polymerization can halt mitosis and lead to apoptotic cell death in rapidly dividing cancer cells.

Several isoindoline-related heterocyclic compounds have been identified as potent tubulin polymerization inhibitors. nih.govnih.gov These small molecules often bind to the colchicine binding site on β-tubulin. nih.govmdpi.com This binding prevents the assembly of αβ-tubulin heterodimers into microtubules, thereby disrupting the formation of the mitotic spindle and arresting the cell cycle in the G2/M phase. nih.gov Research on 1H-benzimidazol-2-yl hydrazones and a series of nih.govnih.govoxazolo[5,4-e]isoindoles has demonstrated their ability to modulate tubulin polymerization, with some compounds showing effects comparable to known inhibitors like nocodazole. nih.govnih.govmdpi.com

Antioxidant Mechanisms and Free Radical Scavenging Properties

Free radicals and other reactive oxygen species (ROS) are highly reactive molecules produced during normal metabolic processes. nih.gov Overproduction of these species can lead to oxidative stress, which damages cellular macromolecules like DNA, proteins, and lipids, contributing to various chronic diseases. nih.govmdpi.com Antioxidants are compounds that can neutralize these free radicals, mitigating oxidative damage.

The antioxidant properties of this compound derivatives are often attributed to their ability to act as free radical scavengers. The primary mechanism is typically hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. Phenolic compounds are well-known for this activity, where the stability of the resulting phenoxyl radical contributes to their effectiveness. nih.gov

The antioxidant capacity of these compounds is evaluated using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2'-azino–bis(3-ethylbenzoline-6-sulfonic acid)) radical scavenging assays. nih.gov In these tests, the ability of a compound to reduce the stable radical (DPPH or ABTS) is measured, providing an indication of its scavenging potential. Studies on various heterocyclic compounds, including isoxazoline derivatives, have demonstrated good scavenging activities in these assays. nih.gov These compounds protect cells from oxidative damage by preventing the formation of reactive oxygen species, scavenging existing radicals, or repairing damage to target molecules. mdpi.com

Emerging Research Directions and Future Prospects for Ethyl 1 Oxoisoindoline 5 Carboxylate Research

Development of Innovative Synthetic Methodologies

The synthesis of isoindolinones, including Ethyl 1-oxoisoindoline-5-carboxylate, has been a focal point of extensive research, aiming for efficiency, sustainability, and molecular diversity. rsc.orgnih.gov Traditional methods often rely on multi-step procedures or the use of heavy metal catalysts, which can present challenges in terms of cost, environmental impact, and purification in pharmaceutical applications. nih.govresearchgate.net

Recent advancements have seen a shift towards more innovative and greener synthetic strategies. Transition metal-catalyzed C-H activation has become a powerful tool, allowing for the direct functionalization of readily available starting materials and minimizing the generation of waste. nih.gov Researchers are also exploring metal-free synthetic protocols, which offer significant advantages for industrial-scale production of bioactive molecules by avoiding the need for potentially toxic and expensive transition metals. rsc.org

Furthermore, novel catalytic systems are being developed to construct the isoindolinone core from simple starting materials. researchgate.net The use of organocatalysis, for instance, presents an attractive alternative, often proceeding under mild conditions with high enantioselectivity. mdpi.com Flow chemistry is another emerging area, offering precise control over reaction parameters and the potential for safer and more efficient continuous manufacturing processes. These innovative methodologies are not only streamlining the synthesis of this compound but also facilitating the creation of diverse libraries of its derivatives for biological screening. organic-chemistry.org

Design and Synthesis of Advanced Isoindolinoline-Based Chemical Probes

To unravel the intricate biological roles of compounds like this compound, the development of sophisticated chemical probes is paramount. These tools are designed to interact specifically with biological targets, enabling researchers to visualize, track, and modulate their function within a cellular context. The isoindolinone scaffold serves as an excellent foundation for the design of such probes due to its inherent biological activity and synthetic tractability. rsc.org

The design of these advanced probes often involves the strategic incorporation of reporter groups, such as fluorescent tags or biotin (B1667282) labels. Fluorescent probes, for example, allow for the direct visualization of the compound's localization and interaction with its target within living cells. Biotinylated probes, on the other hand, are invaluable for affinity-based purification of target proteins, a critical step in target identification and validation.

Moreover, the development of photoaffinity labeling probes based on the isoindolinone framework is a promising avenue. These probes can be activated by light to form a covalent bond with their biological target, providing a permanent "snapshot" of the interaction for subsequent analysis. The insights gained from these advanced chemical probes are instrumental in elucidating the mechanism of action of this compound and its derivatives, paving the way for the rational design of more potent and selective therapeutic agents. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of isoindolinone-based compounds is no exception. nih.govresearchgate.net These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates, predict their properties, and optimize their design. springernature.comnih.gov

In the context of this compound, AI and ML algorithms can be employed for several key tasks. High-throughput virtual screening, for instance, can rapidly evaluate large libraries of virtual compounds based on the isoindolinone scaffold to identify those with the highest predicted affinity for a specific biological target. nih.gov This significantly accelerates the initial stages of drug discovery by prioritizing the most promising candidates for synthesis and experimental testing.

Furthermore, AI and ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel isoindolinone derivatives. springernature.com This predictive capability allows researchers to identify and address potential liabilities early in the design process, reducing the likelihood of late-stage failures in clinical development. The integration of AI and ML not only enhances the efficiency and success rate of drug discovery but also enables the exploration of a much broader chemical space, potentially leading to the discovery of truly innovative therapeutic agents. mdpi.com

Exploration of New Biological Targets and Therapeutic Areas

The isoindolinone scaffold is a versatile pharmacophore found in a wide array of natural products and synthetic compounds with diverse biological activities. nih.gov This inherent bioactivity has spurred extensive research into the therapeutic potential of isoindolinone derivatives, including this compound, across a range of diseases.

Initially recognized for their sedative and anti-inflammatory properties, the therapeutic applications of isoindolinones have expanded significantly. researchgate.net Derivatives of this scaffold have demonstrated promising activity as anticancer agents, targeting various mechanisms involved in tumor growth and proliferation. jocpr.comnih.gov For instance, some isoindolinone compounds have shown potent inhibitory effects against histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression and are often dysregulated in cancer. nih.gov

Beyond oncology, researchers are exploring the potential of isoindolinone derivatives in treating neurodegenerative diseases like Alzheimer's. nih.govstocktitan.net Some compounds have shown the ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of a key neurotransmitter, while others exhibit neuroprotective effects. nih.gov The broad spectrum of biological activities associated with the isoindolinone core suggests that this compound and its analogs may hold therapeutic promise for a multitude of other conditions, including those with inflammatory and metabolic components. nih.govresearchgate.netmdpi.com

Multidisciplinary Approaches to Complex Chemical Biology Problems

The journey from a promising chemical compound to a clinically effective drug is a complex undertaking that necessitates a collaborative and multidisciplinary approach. The study of this compound and its derivatives is a prime example of how integrating expertise from various scientific disciplines can accelerate progress and lead to groundbreaking discoveries. nih.govprinceton.edu

Chemical biologists play a pivotal role in designing and synthesizing novel isoindolinone derivatives and the chemical probes needed to investigate their biological functions. nih.gov Structural biologists provide crucial insights into how these compounds interact with their protein targets at the atomic level, guiding the rational design of more potent and selective molecules. nih.gov

Furthermore, computational chemists and bioinformaticians leverage powerful in silico tools to model and predict the behavior of these compounds, complementing experimental findings and streamlining the drug discovery process. nih.gov Collaboration with pharmacologists and clinicians is also essential to evaluate the therapeutic efficacy and safety of these compounds in preclinical and clinical settings. By fostering these synergistic interactions, researchers can tackle the complex challenges of drug development more effectively and unlock the full therapeutic potential of the isoindolinone scaffold.

Q & A

Q. What are the optimal synthetic pathways for Ethyl 1-oxoisoindoline-5-carboxylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via multi-step reactions involving esterification, cyclization, or substitution. Key factors include:

  • Temperature : Higher temperatures (e.g., 80–100°C) accelerate cyclization but may degrade sensitive functional groups.
  • Catalysts : Lewis acids like ZnCl₂ improve reaction efficiency for isoindoline ring formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethers (e.g., THF) reduce side reactions. Methodological optimization requires iterative testing of these parameters, supported by TLC or HPLC monitoring .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

  • ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm) and isoindoline ring protons (δ 6.5–8.0 ppm for aromatic protons). Splitting patterns distinguish substitution positions .
  • IR : Strong absorption bands near 1700–1750 cm⁻¹ confirm the ester carbonyl group .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 219 for the parent ion) and fragmentation patterns validate the molecular formula . Cross-referencing with computational simulations (e.g., DFT) improves accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The compound’s isoindoline core and ester group enable diverse reactivity:

  • Nucleophilic attack : The electron-withdrawing ester group activates the isoindoline ring for substitution at the 3-position.
  • Ring-opening reactions : Under basic conditions, the lactam ring can hydrolyze to form a carboxylic acid derivative, which requires careful pH control to avoid decomposition . Mechanistic studies using kinetic isotope effects (KIEs) or computational modeling (e.g., Gaussian) are recommended to elucidate transition states .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Purity variations : Impurities ≥5% can skew assays; HPLC or GC-MS purity verification is critical .
  • Assay conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) alter results. Standardize protocols using guidelines like CONSORT-EHEALTH .
  • Structural analogs : Subtle changes (e.g., methyl vs. trifluoromethyl groups) significantly impact target binding. Compare data with structurally validated analogs (e.g., Ethyl indoline-5-carboxylate) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Validate with experimental IC₅₀ values .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100+ ns trajectories .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity data to design optimized derivatives .

Methodological Guidelines

Q. What are best practices for reproducibility in synthesizing and characterizing this compound?

  • Document reaction conditions : Include exact temperatures, stirring rates, and solvent grades (e.g., anhydrous vs. HPLC-grade) .
  • Deposit spectral data : Share NMR, IR, and crystallographic data in public repositories (e.g., PubChem, CCDC) .
  • Use open-source software : SHELX for crystallography or MestReNova for NMR processing ensures transparency .

Q. How should researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent screening : Test mixtures like DCM/hexane or ethanol/water to induce slow crystallization.
  • Temperature gradients : Gradual cooling from 50°C to 4°C improves crystal quality.
  • Data collection : Use synchrotron sources for high-resolution data if crystals are small (<0.1 mm) .

Data Presentation and Ethics

Q. What are the minimum reporting standards for publishing research on this compound?

  • Include detailed synthetic procedures, characterization data, and assay protocols in supplementary materials .
  • Disclose conflicts of interest and funding sources per ACS or IUPAC guidelines .
  • Use CAS Registry Numbers (e.g., 192944-51-7 for analogs) for unambiguous compound identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.